N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a morpholine ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group may also play a role in the compound’s bioactivity by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with a benzoxazole ring, used in similar applications but with different properties.
Benzimidazole: An analog with a nitrogen atom replacing the oxygen in the benzoxazole ring, known for its antifungal and antiparasitic activities.
Benzothiazole: An analog with a sulfur atom replacing the oxygen in the benzoxazole ring, used in the development of pharmaceuticals and materials.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the morpholine ring and the nitro group distinguishes it from other benzoxazole derivatives, potentially enhancing its bioactivity and making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H22N4O5 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C25H22N4O5/c1-16-6-7-17(25-27-20-4-2-3-5-23(20)34-25)14-21(16)26-24(30)19-15-18(29(31)32)8-9-22(19)28-10-12-33-13-11-28/h2-9,14-15H,10-13H2,1H3,(H,26,30) |
InChI Key |
NOIGVQANDWDIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
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